Sinapultide

説明

シナプルチドは、主に新生児呼吸窮迫症候群の治療に用いられる合成肺サーファクタントです。これは、ヒト肺サーファクタントタンパク質Bを模倣するように設計された、リジンとロイシン残基からなる21残基のペプチドです。 この化合物は、しばしばジパルミトイルホスファチジルコリン、パルミトイルオレオイルホスファチジルグリセロール、パルミチン酸などのリン脂質と組み合わせて、ルシナクタント薬を生成するために使用されます .

準備方法

合成経路と反応条件

シナプルチドの化学合成には、ポリペプチド断片を調製し、それをポリペプチド樹脂とカップリングすることが含まれます。このプロセスには、ポリペプチド樹脂とポリペプチド断片を3回段階的にカップリングすることが含まれ、シナプルチド樹脂が得られます。 この樹脂は、その後、分解および精製されて純粋なシナプルチドが得られます .

工業的生産方法

工業的な設定では、シナプルチドは通常、固相ペプチド合成を使用して生産されます。この方法は、化合物効率的かつスケーラブルに生産することができ、高純度と収率が保証されます。このプロセスには、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次添加し、その後、切断および精製ステップを実行することが含まれます。

化学反応の分析

反応の種類

シナプルチドは主に、ペプチド結合形成および加水分解反応を起こします。合成には、アミノ酸間のペプチド結合を形成するためのカップリング反応が含まれます。 加水分解反応は、精製中にペプチドを樹脂から切断するために使用されます .

一般的な試薬と条件

カップリング試薬: ジシクロヘキシルカルボジイミドなどのカルボジイミドは、ペプチド結合形成に一般的に使用されます。

切断試薬: トリフルオロ酢酸は、通常、ペプチドを樹脂から切断するために使用されます。

精製条件: 最終生成物を精製するために、通常、高速液体クロマトグラフィーが使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物はシナプルチド自体であり、その後、リン脂質と配合されてルシナクタント薬が生成されます .

科学研究への応用

シナプルチドは、幅広い科学研究への応用があります。

化学: ペプチド合成とサーファクタント特性の研究のためのモデル化合物として使用されます。

生物学: 天然の肺サーファクタントを模倣する役割と、脂質膜との相互作用について調査されています。

科学的研究の応用

Treatment of Infant Respiratory Distress Syndrome

Sinapultide is primarily indicated for the treatment of IRDS, a significant cause of morbidity and mortality in preterm infants due to surfactant deficiency. The FDA approved Lucinactant, a formulation containing this compound, for clinical use in 2012. Clinical studies have demonstrated that Lucinactant significantly reduces the incidence of respiratory distress syndrome compared to other treatments .

Clinical Study Insights:

- A pivotal trial showed that Lucinactant administration led to a reduction in the incidence of respiratory distress syndrome by approximately 17% compared to standard treatments .

- Follow-up studies indicated that infants treated with Lucinactant had lower mortality rates associated with respiratory distress compared to those receiving alternative therapies .

Anti-Inflammatory Properties

Recent research has explored the anti-inflammatory effects of this compound beyond its surfactant properties. Studies have shown that this compound-loaded microbubbles combined with ultrasound treatment can significantly reduce inflammatory cytokines in models of acute lung injury induced by lipopolysaccharides (LPS) .

Key Findings:

- Treatment with this compound-loaded microbubbles resulted in decreased levels of interleukin-6 and tumor necrosis factor-alpha, indicating a reduction in inflammation .

- The combination therapy improved lung tissue morphology and function, suggesting potential applications in treating various lung injuries beyond IRDS .

Safety Profile

The safety profile of this compound has been evaluated through various preclinical and clinical studies. The combination of this compound-loaded microbubbles with ultrasound treatment demonstrated a favorable safety profile, with no significant adverse effects reported in animal models .

Safety Assessment:

作用機序

シナプルチドは、ヒト肺サーファクタントタンパク質Bの活性を模倣することで機能します。呼吸中の肺胞表面の空気と液体の界面における表面張力を低下させ、肺胞の崩壊に対する安定化を図ります。この作用は肺胞の拡張を促進し、効率的なガス交換を可能にします。 この化合物は、抗炎症作用も有し、感染に対する宿主防御を強化します .

類似の化合物との比較

類似の化合物

ルシナクタント: シナプルチドを含み、同様の医療用途で使用されます。

エキソサーフ: サーファクタントタンパク質を含まない、旧世代の合成サーファクタント。

動物由来サーファクタント: サーバンタやキュロサーフなど、特定のタンパク質を含みますが、動物由来です.

独自性

シナプルチドは、ヒトサーファクタントタンパク質Bの重要な属性を模倣するように設計された、完全に合成されたペプチドであるという点でユニークです。 動物由来のサーファクタントとは異なり、シナプルチドベースの製剤は、動物由来の病気を伝染させるリスクがなく、動物の入手可能性の制限を受けません .

類似化合物との比較

Similar Compounds

Lucinactant: Contains sinapultide and is used for similar medical applications.

Exosurf: An earlier generation synthetic surfactant that does not contain surfactant proteins.

Animal-derived Surfactants: Such as Survanta and Curosurf, which contain specific proteins but are derived from animal sources.

Uniqueness

This compound is unique in that it is a fully synthetic peptide designed to mimic the essential attributes of human surfactant protein B. Unlike animal-derived surfactants, this compound-based formulations do not carry the risk of transmitting animal-derived diseases and are not limited by the availability of animal sources .

生物活性

Sinapultide, also known as KL4 peptide, is a synthetic peptide designed to mimic the human surfactant protein B (SP-B). Its primary application is in the treatment of respiratory distress syndrome (RDS) and other pulmonary conditions. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic efficacy, and safety profile, supported by relevant case studies and research findings.

This compound functions by enhancing lung function through several mechanisms:

- Mimicking Surfactant Proteins : this compound mimics SP-B, which is crucial for reducing surface tension in the alveoli, thus preventing alveolar collapse and improving gas exchange .

- Anti-inflammatory Properties : Studies indicate that this compound reduces inflammation by inhibiting neutrophil transmigration into the alveoli, thereby decreasing lung injury and permeability .

- Cytokine Regulation : this compound has been shown to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6 in models of lung injury, suggesting its role in modulating inflammatory responses .

Therapeutic Efficacy

This compound has been evaluated in various clinical and preclinical studies for its effectiveness in treating RDS and other pulmonary disorders. Below are key findings from significant studies:

1. Clinical Trials

- Lucinactant vs. Other Surfactants : In a multicenter randomized controlled trial comparing lucinactant (which contains this compound) to traditional surfactants like beractant and colfosceril, lucinactant demonstrated a lower mortality rate at one year corrected age (19.4% vs. 24.2% for poractant) among very preterm infants .

- Safety Profile : The trials reported adverse events primarily related to prematurity rather than this compound itself, indicating a favorable safety profile .

2. Preclinical Studies

- Animal Models : In murine models of acute lung injury induced by lipopolysaccharides (LPS), this compound-loaded microbubbles combined with ultrasound treatment significantly improved lung function metrics such as wet/dry weight ratios and reduced inflammatory cytokine levels compared to control groups .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study 1 : A cohort study involving preterm infants treated with lucinactant showed rapid improvements in oxygenation levels (FiO2) within hours post-treatment. Most infants exhibited sustained improvements without significant adverse effects .

- Case Study 2 : In another study focusing on very low birth weight infants receiving this compound-based treatments, the incidence of RDS was significantly lower compared to historical controls treated with non-peptide surfactants .

Safety Profile

The safety of this compound has been assessed through various studies:

- Adverse Events : The most common adverse events were related to prematurity complications rather than direct effects of this compound. Serious adverse events were rare .

- Toxicology Studies : Nonclinical studies indicated respiratory distress as a common finding but did not attribute this directly to this compound administration, suggesting that its safety profile is comparable to existing surfactants used in clinical practice .

特性

IUPAC Name |

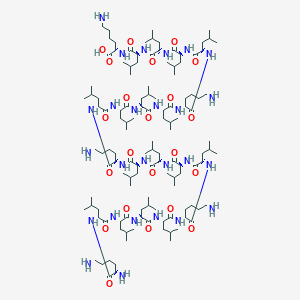

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C126H238N26O22/c1-69(2)53-90(137-106(153)85(132)43-33-38-48-127)114(161)145-98(61-77(17)18)122(169)149-99(62-78(19)20)118(165)141-91(54-70(3)4)110(157)133-86(44-34-39-49-128)107(154)138-95(58-74(11)12)115(162)146-103(66-82(27)28)123(170)150-100(63-79(21)22)119(166)142-92(55-71(5)6)111(158)134-87(45-35-40-50-129)108(155)139-96(59-75(13)14)116(163)147-104(67-83(29)30)124(171)151-101(64-80(23)24)120(167)143-93(56-72(7)8)112(159)135-88(46-36-41-51-130)109(156)140-97(60-76(15)16)117(164)148-105(68-84(31)32)125(172)152-102(65-81(25)26)121(168)144-94(57-73(9)10)113(160)136-89(126(173)174)47-37-42-52-131/h69-105H,33-68,127-132H2,1-32H3,(H,133,157)(H,134,158)(H,135,159)(H,136,160)(H,137,153)(H,138,154)(H,139,155)(H,140,156)(H,141,165)(H,142,166)(H,143,167)(H,144,168)(H,145,161)(H,146,162)(H,147,163)(H,148,164)(H,149,169)(H,150,170)(H,151,171)(H,152,172)(H,173,174)/t85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIRXSYRKZHJHX-TWXHAJHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C126H238N26O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160707 | |

| Record name | Sinapultide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2469.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Endogenous pulmonary surfactant lowers surface tension at the air-liquid interface of the alveolar surfaces during respiration and stabilizes the alveoli against collapse at resting transpulmonary pressures. A deficiency of pulmonary surfactant in premature infants results in RDS. Surfaxin, the drug in which this protein is included, compensates for the deficiency of surfactant and restores surface activity to the lungs of these infants. To explore the mechanisms of protection that this sinapultide offers against RDS, in vitro assays were performed with human and murine endothelial cell monolayers, and polymorphonuclear leukocyte (PMN) transmigration in the presence or absence of KL(4)-surfactant or lipid controls was studied. Based on morphology, histopathology, white blood cell count, percentage of PMNs, and protein concentration in bronchoalveolar lavage fluid, the results that showed KL(4)-surfactant, blocked neutrophil influx into alveoli and thus prevented lung injury. Additionally, in vitro assays demonstrated KL(4)-surfactant decreased neutrophil transmigration at the endothelial cell level. KL(4)-surfactant diminished inflammation and lung permeability when compared with controls in both mouse models of lung injury. Evidence suggests the anti-inflammatory mechanism of the KL(4)-peptide is achieved through inhibition of PMN transmigration through the endothelium. | |

| Record name | Sinapultide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11332 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

138531-07-4 | |

| Record name | Sinapultide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138531074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinapultide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11332 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sinapultide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。